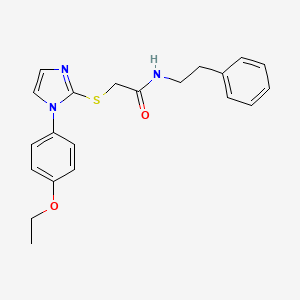

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-2-26-19-10-8-18(9-11-19)24-15-14-23-21(24)27-16-20(25)22-13-12-17-6-4-3-5-7-17/h3-11,14-15H,2,12-13,16H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJBMENTBYTTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method is the condensation of 1,4-dicarbonyl compounds with ammonium acetate. The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile. The final step involves the coupling of the ethoxyphenyl group to the imidazole ring under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium on carbon

Substitution: Nucleophiles such as amines or thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced imidazole derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Anti-inflammatory Potential

Recent studies indicate that compounds similar to 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide exhibit significant biological activity as inhibitors of the NLRP3 inflammasome. This pathway plays a crucial role in inflammatory responses, making it a target for therapeutic applications in diseases characterized by excessive inflammation, such as rheumatoid arthritis.

Key Findings:

- Inhibition of Interleukin-1 Beta Release: Preliminary studies show that this compound can inhibit the release of interleukin-1 beta in experimental models, suggesting its potential use in treating inflammatory conditions.

- Binding Affinity: Interaction studies utilizing enzyme-linked immunosorbent assays (ELISA) have demonstrated that the compound can bind to specific receptors involved in inflammatory pathways. Structural modifications can significantly impact its binding affinity and biological activity.

Case Studies

Recent literature highlights several case studies focusing on the efficacy of similar compounds in clinical settings:

- Study on NLRP3 Inflammasome Inhibition: A study demonstrated that derivatives of this compound could significantly reduce inflammation markers in animal models of rheumatoid arthritis.

- Structure–Activity Relationship Analysis: Research indicated that minor modifications in the structure could lead to substantial changes in biological activity, emphasizing the importance of detailed structural analysis in drug design.

- Pharmacokinetic Studies: Investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution profiles, suggesting potential for clinical application.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thioether linkage may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Substituent Variations

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with analogues like compound 15 (4-chlorophenyl, electron-withdrawing) and 1.7 (4-nitrophenyl, strongly electron-withdrawing). Such substituents influence electronic properties, solubility, and binding to hydrophobic or polar enzyme pockets .

- Heterocyclic Extensions : Compound 9c incorporates a triazole-thiazole system, which may enhance π-π stacking or hydrogen bonding compared to the simpler thioacetamide linkage in the target compound. Docking studies in suggest such extensions improve affinity for enzymatic active sites .

Spectral and Physicochemical Data

Table 3: Comparative Spectral Signatures

- IR Trends: Thioacetamide linkages consistently show C=O stretches near 1650–1680 cm⁻¹ and C–S stretches ~620–625 cm⁻¹. Electron-withdrawing groups (e.g., –NO₂ in 6b) shift C=O peaks to higher frequencies .

- NMR Signatures: Triazole protons (e.g., δ 8.36 ppm in 6b) and ethoxy/methoxy groups (δ 3.4–5.5 ppm) serve as diagnostic markers for structural confirmation .

Biological Activity

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a synthetic compound with significant potential in medicinal chemistry, particularly as an anti-inflammatory agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C19H19N3O2S2, with a molecular weight of 385.5 g/mol. The structure features an imidazole ring, a thioether group, and a phenethylacetamide moiety, which contribute to its unique biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C19H19N3O2S2 |

| Molecular Weight | 385.5 g/mol |

| Key Functional Groups | Imidazole ring, thioether group |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- NLRP3 Inflammasome Inhibition : This compound has been identified as a selective inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Its inhibition may provide therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases.

- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This characteristic is common among imidazole derivatives and is significant in drug design for targeting specific enzymes.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- Study on Cytokine Production : In a controlled experiment, the compound was tested on macrophage cell lines where it significantly reduced the levels of TNF-alpha and IL-6, indicating its effectiveness in modulating inflammatory responses.

- Animal Models : In vivo studies using animal models of arthritis demonstrated that administration of this compound led to decreased joint swelling and pain, further supporting its potential therapeutic application in inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Ethoxyphenyl)-1H-imidazole | Contains imidazole ring | Potential anti-inflammatory |

| N-(4-Methoxyphenyl)acetamide | Acetamide moiety | Analgesic properties |

| Thiadiazole derivatives | Thiadiazole ring | Antimicrobial activity |

The combination of thioether and imidazole functionalities in this compound enhances its selectivity and potency against specific biological targets compared to other compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide to improve yield and purity?

- Methodology : Utilize microwave-assisted synthesis to reduce reaction time and enhance yield, as demonstrated for structurally similar imidazole derivatives . Key steps include:

- Step 1 : React 4-ethoxyphenylamine with chloroacetyl chloride under basic conditions to form the acetamide precursor.

- Step 2 : Introduce the imidazole-thioether moiety via nucleophilic substitution.

- Purification : Use column chromatography or recrystallization to isolate the product, with purity confirmed by NMR and HPLC .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Approach : Combine spectroscopic and chromatographic methods:

- NMR : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

- IR Spectroscopy : Identify functional groups (e.g., C=O, C-S) and track reaction progress .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Experimental Design :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for similar compounds ).

- Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC. Imidazole derivatives often degrade under strongly acidic/basic conditions due to thioether bond cleavage .

Q. What preliminary assays are recommended to screen for biological activity?

- Screening Workflow :

- Enzyme Inhibition : Test against BACE1 (β-secretase) or cyclooxygenase-2 (COX-2), as imidazole-thioacetamides show affinity for these targets .

- Antimicrobial Activity : Use disk diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Analytical Framework :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on target binding using molecular docking .

- Data Normalization : Account for assay variability (e.g., cell line differences) by standardizing protocols and using positive controls (e.g., known inhibitors) .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Modeling Strategies :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with enzymes like BACE1. For example, similar compounds exhibit hydrogen bonding with catalytic aspartate residues .

- MD Simulations : Run 100-ns simulations to assess binding stability and conformational changes in the target protein .

Q. How can the compound’s low solubility in aqueous media be addressed for in vivo studies?

- Formulation Strategies :

- Co-solvents : Use DMSO/PEG 400 mixtures (e.g., 10% v/v) to enhance solubility without toxicity .

- Nanoparticle Encapsulation : Employ PLGA nanoparticles to improve bioavailability, as done for structurally related thioacetamides .

Q. What advanced techniques are used to study regioselectivity in derivatization reactions?

- Experimental and Computational Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.